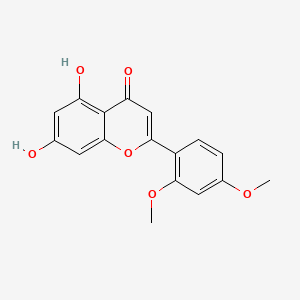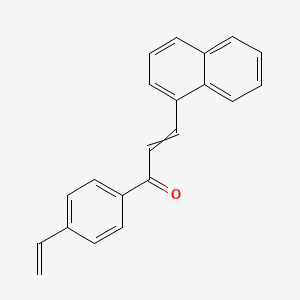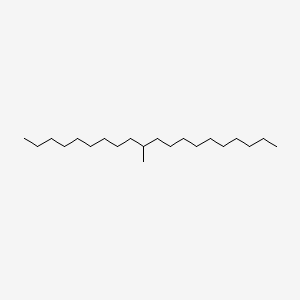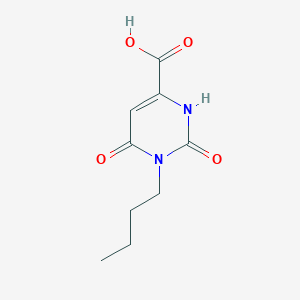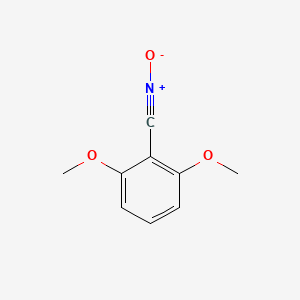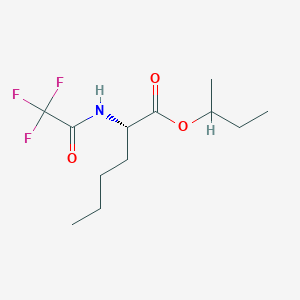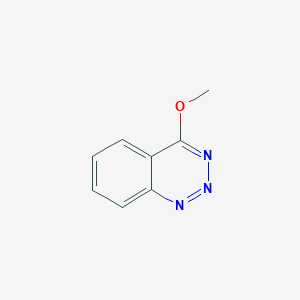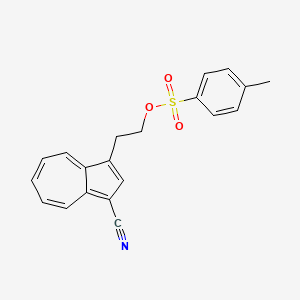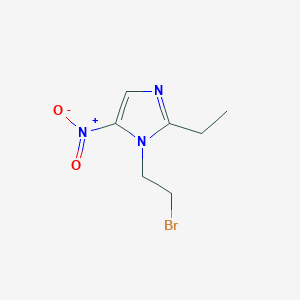
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromoethyl group at position 1, an ethyl group at position 2, and a nitro group at position 5 of the imidazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Bromination: The bromoethyl group can be introduced through bromination reactions using bromoethane and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The bromoethyl group can alkylate DNA or proteins, disrupting their normal function and leading to cell death. These interactions are mediated by enzymes and other cellular factors that recognize and process the compound.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-2-ethyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-4-nitrobenzene: This compound also contains a bromoethyl and a nitro group but is based on a benzene ring instead of an imidazole ring.
1-(2-Bromoethyl)naphthalene: This compound contains a bromoethyl group attached to a naphthalene ring and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other compounds.
Propriétés
Numéro CAS |
58012-20-7 |
|---|---|
Formule moléculaire |
C7H10BrN3O2 |
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2-ethyl-5-nitroimidazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-6-9-5-7(11(12)13)10(6)4-3-8/h5H,2-4H2,1H3 |
Clé InChI |
XLGUKWZVVYEDAY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(N1CCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
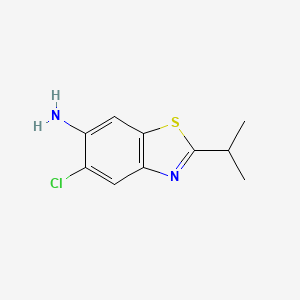
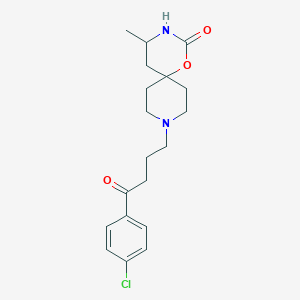
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
